Boc-D-Asn(Trt)-OH

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Derivatives

Boc-D-Asn(Trt)-OH is the definitive building block for incorporating D-asparagine into peptides via Boc-SPPS. Its orthogonal Boc/Trt protection prevents aspartimide formation, while the D-configuration ensures proteolytic stability. This high-purity (≥98%) enantiomer is essential for synthesizing metabolically stable D-peptide therapeutics and anticancer metastasis suppressor derivatives. Substitution with L-enantiomers or Fmoc variants compromises stereochemical fidelity and workflow compatibility.

Molecular Formula C28H30N2O5
Molecular Weight 474.5 g/mol
CAS No. 210529-01-4
Cat. No. B1415084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Asn(Trt)-OH
CAS210529-01-4
Molecular FormulaC28H30N2O5
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m1/s1
InChIKeyPYGOCFDOBSXROC-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Asn(Trt)-OH (CAS 210529-01-4): A Protected D-Asparagine Building Block for Boc-SPPS


Boc-D-Asn(Trt)-OH (Nα-Boc-Nγ-trityl-D-asparagine) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce D-asparagine residues . It features a tert-butyloxycarbonyl (Boc) group at the Nα-position and a trityl (Trt) group at the side-chain amide (Nγ), providing orthogonal protection compatible with Boc-strategy SPPS . The compound is supplied with a purity of ≥98% (HPLC) [1].

Why Boc-D-Asn(Trt)-OH Cannot Be Simply Replaced with Unprotected or Alternative-Protected Asparagine Derivatives


Asparagine side-chain protection is critical during SPPS to prevent aspartimide formation, a major side reaction that compromises peptide yield and purity [1]. Unprotected asparagine (e.g., Boc-D-Asn-OH) is highly prone to this intramolecular cyclization [2]. While other protecting groups like xanthyl (Xan) exist, the trityl group uniquely enhances solubility in common SPPS solvents (e.g., DMF, DCM), which is essential for efficient coupling of this often poorly soluble amino acid derivative . Substituting with an Fmoc-protected analog (e.g., Fmoc-D-Asn(Trt)-OH) is incompatible with Boc-strategy SPPS, forcing a change in the entire synthesis protocol . Therefore, for Boc-strategy SPPS, the specific protection strategy of Boc-D-Asn(Trt)-OH is often non-negotiable.

Quantitative Differentiation of Boc-D-Asn(Trt)-OH: Evidence for Superior Performance in Boc-SPPS


Enhanced Solubility in SPPS Solvents: A Key Differentiator for Coupling Efficiency

Boc-D-Asn(Trt)-OH, via its trityl group, demonstrates significantly improved solubility in standard SPPS solvents like DMF compared to unprotected or alternatively protected asparagine derivatives. This is a critical performance advantage. While direct quantitative solubility comparisons (e.g., mg/mL in DMF) for Boc-D-Asn(Trt)-OH vs. Boc-D-Asn-OH are not available in the provided sources, vendor technical notes and class-level inference consistently highlight the trityl group's role in enhancing solubility . This improved solubility directly translates to higher coupling efficiency and reduced need for multiple coupling cycles [1].

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Derivatives

High Commercial Purity: ≥98% by HPLC Ensures Reproducible Peptide Synthesis

Commercially available Boc-D-Asn(Trt)-OH is routinely supplied with a purity of ≥98% as determined by HPLC [1]. This high purity is essential for minimizing the incorporation of impurities into the growing peptide chain, which can lead to difficult-to-separate deletion sequences and reduce the yield of the target peptide. While alternative building blocks like Fmoc-D-Asn(Trt)-OH are also available at high purity , this consistent, verified purity level for Boc-D-Asn(Trt)-OH ensures reliability in Boc-strategy SPPS. This is a key procurement consideration for reproducible results in research and process development.

Peptide Synthesis Quality Control Amino Acid Derivatives

Synthesis of Bioactive Metastasis Suppressor Derivatives

Boc-D-Asn(Trt)-OH is a key starting material for synthesizing metastasis suppressor (MS) derivatives with reported tumor metastasis inhibitory and tumor growth inhibitory activities . This application is specific to the D-asparagine derivative and is not a general property of all protected asparagine building blocks. While quantitative biological activity data for the final synthesized MS derivatives are not provided in the available sources, the compound's defined role in their synthesis represents a key differentiator for researchers in oncology and drug discovery.

Drug Discovery Oncology Metastasis Inhibition

High-Impact Application Scenarios for Boc-D-Asn(Trt)-OH


Boc-Strategy Solid-Phase Peptide Synthesis of D-Asparagine-Containing Peptides

The primary and most established application for Boc-D-Asn(Trt)-OH is as a building block in Boc-strategy SPPS for the incorporation of D-asparagine residues . The compound's trityl protection is essential for preventing aspartimide formation and ensuring high yields and purity of the final peptide . This scenario is directly supported by the solubility and purity evidence outlined in Section 3. It is the standard choice for synthesizing peptides where a D-asparagine residue is required and where the Boc protection scheme is employed.

Synthesis of Metastasis Suppressor (MS) Derivatives for Oncology Research

Boc-D-Asn(Trt)-OH serves as a critical starting material for the synthesis of metastasis suppressor (MS) derivatives, which have demonstrated tumor metastasis and growth inhibitory activities . This application is specific to this compound and its L-enantiomer analog and is of high interest for research groups involved in cancer biology and the development of novel anti-metastatic therapies. The evidence for this scenario is based on vendor and research product documentation, positioning it as a valuable tool for targeted drug discovery efforts.

Development of D-Enantiomer Containing Peptide Therapeutics and Diagnostics

The use of D-amino acids in peptide therapeutics is a common strategy to improve proteolytic stability and modulate biological activity. Boc-D-Asn(Trt)-OH is the essential reagent for incorporating D-asparagine into such peptides using Boc-strategy SPPS . This scenario is particularly relevant for the development of metabolically stable peptide drugs, imaging agents, and tools for chemical biology where the D-configuration is critical for function. The compound's high purity and reliable performance in SPPS make it a key procurement item for such advanced development programs.

Comparative Studies in SPPS Methodology and Protection Group Chemistry

Researchers involved in optimizing SPPS protocols or developing new protecting group strategies utilize Boc-D-Asn(Trt)-OH as a benchmark or comparator compound [1]. Its well-documented performance characteristics (solubility, purity, and side-reaction prevention) make it a standard reference material for evaluating new coupling reagents, resin types, or deprotection conditions. This application is a direct outcome of the compound's established role in peptide synthesis and the need for consistent, high-quality building blocks in methodological research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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